5-Chloropentylamine hydrochloride
Description
Contextualization within Chloroalkyl Amine Chemistry
Chloroalkyl amines are a class of organic compounds characterized by the presence of at least one amine functional group and one chlorine atom attached to an alkyl chain. This dual functionality imparts a unique chemical reactivity to these molecules. The amine group, containing a lone pair of electrons on the nitrogen atom, acts as a nucleophile, while the carbon-chlorine bond is polarized, making the carbon atom electrophilic and the chlorine atom a good leaving group in nucleophilic substitution reactions. libretexts.orgyoutube.com
The general classification of amines as primary (RNH₂), secondary (R₂NH), and tertiary (R₃N) is based on the number of organic substituents attached to the nitrogen atom. webqc.org 5-Chloropentylamine (B3054351) is a primary amine, which makes its nitrogen atom readily available for reactions such as alkylation, acylation, and reductive amination. pressbooks.publumenlearning.com The presence of the chloroalkane moiety on the same carbon chain introduces the possibility of intramolecular reactions, leading to the formation of cyclic structures, or allows for sequential intermolecular reactions at two distinct sites.
| Functional Group | Chemical Nature | Common Reactions |
|---|---|---|
| Amine (-NH₂) | Nucleophilic | Alkylation, Acylation, Reductive Amination, Condensation |
| Alkyl Chloride (-Cl) | Electrophilic (at Carbon) | Nucleophilic Substitution (Sₙ2) |
Significance as a Reactive Intermediate in Complex Organic Synthesis
The strategic importance of 5-Chloropentylamine hydrochloride lies in its role as a versatile reactive intermediate. A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that, in a multi-step reaction, acts as a precursor to the final product. nih.gov The bifunctional nature of 5-chloropentylamine allows it to be used in synthetic pathways where sequential or one-pot reactions are employed to build complex target molecules, particularly nitrogen-containing heterocycles.
One of the most significant applications of this compound is in the synthesis of piperidine (B6355638) derivatives. Through an intramolecular nucleophilic substitution reaction, the primary amine can attack the carbon atom bearing the chlorine, leading to cyclization and the formation of a six-membered piperidine ring. This transformation is a fundamental strategy in heterocyclic chemistry.
Furthermore, each functional group can be addressed independently. The amine can first be modified—for example, through acylation to form an amide or reductive amination with an aldehyde or ketone to form a secondary amine. libretexts.org The resulting intermediate, which still contains the alkyl chloride, can then undergo a subsequent nucleophilic substitution reaction. Conversely, the chloride can be displaced by a nucleophile first, followed by a reaction at the amine center. This controlled, stepwise reactivity makes this compound a key synthon for creating linear, branched, or cyclic compounds with precisely placed functionalities.
| Reaction Type | Reacting Moiety | Description | Resulting Structure Class |
|---|---|---|---|
| Intramolecular Cyclization | Amine and Alkyl Chloride | The nucleophilic amine attacks the electrophilic carbon, displacing the chloride to form a ring. | Piperidines (Heterocycles) |
| Intermolecular Nucleophilic Substitution | Alkyl Chloride | An external nucleophile displaces the chloride atom. | Substituted Pentylamines |
| Reductive Amination | Amine | Reaction with an aldehyde or ketone in the presence of a reducing agent. lumenlearning.com | N-substituted 5-Chloropentylamines |
| Acylation | Amine | Reaction with an acyl chloride or anhydride (B1165640) to form an amide. | N-acyl-5-Chloropentylamines |
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-chloropentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMGNWPTOBCQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596771 | |
| Record name | 5-Chloropentan-1-aminato(4-)--hydrogen chlorido(4-) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1745-60-4 | |
| Record name | 5-Chloropentan-1-aminato(4-)--hydrogen chlorido(4-) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Chloropentylamine Hydrochloride and Its Derivatives
Precursor Derivatization Approaches
Precursor derivatization represents a foundational approach to synthesizing 5-chloropentylamine (B3054351), typically involving the transformation of readily available starting materials into a key intermediate, 5-chloropentanal (B1584631). This aldehyde serves as the immediate precursor to the target amine via subsequent reductive amination.
The oxidation of 5-chloro-1-pentanol (B147386) is a common and direct method for producing 5-chloropentanal. This approach is widely utilized due to the commercial availability of the starting alcohol and the existence of well-established oxidation protocols. The primary challenge in this conversion is to prevent over-oxidation of the intermediate aldehyde to the corresponding 5-chloropentanoic acid. Careful selection of the oxidizing agent and strict control over reaction conditions are crucial for maximizing the yield of the desired aldehyde. One reported method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with sodium hypochlorite (B82951) (NaOCl) to achieve this transformation. chemicalbook.com
Table 1: Oxidation of 5-Chloropentanol
| Starting Material | Reagents | Product | Key Considerations |
|---|---|---|---|
| 5-Chloro-1-pentanol | TEMPO, NaOCl | 5-Chloropentanal | Minimizing over-oxidation to 5-chloropentanoic acid. chemicalbook.com |
| 5-Chloro-1-pentanol | Other mild oxidants | 5-Chloropentanal | Temperature and reagent concentration control are critical for yield. |
An alternative strategy for generating the 5-chloropentanal precursor involves the direct chlorination of pentanal derivatives. This method requires precise control to avoid side reactions. Key factors influencing the reaction's success include the choice of chlorinating agent, reaction temperature, and solvent polarity. For instance, using thionyl chloride (SOCl₂) in an anhydrous solvent like dichloromethane (B109758) at reduced temperatures (e.g., 0–5°C) can help minimize undesirable outcomes such as over-chlorination.
Table 2: Chlorination of Pentanal Derivatives
| Starting Material | Chlorinating Agent | Solvent | Key Considerations |
|---|---|---|---|
| Pentanal Derivative | SOCl₂ or PCl₃ | Anhydrous Dichloromethane | Strict temperature control (0–5°C) is necessary to prevent over-chlorination and other side reactions. |
Following the synthesis of 5-chloropentanal by either oxidation or chlorination, the final step to obtain 5-chloropentylamine is typically a reductive amination. This process involves reacting the aldehyde with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. pressbooks.publibretexts.org
Diastereoselective Synthetic Routes
For the synthesis of chiral derivatives of 5-chloropentylamine, diastereoselective methods are employed. These advanced strategies introduce stereocenters with a high degree of control, which is essential for creating enantiomerically pure compounds.
A powerful method for the asymmetric synthesis of chiral amines involves the use of N-sulfinyl imines as chiral auxiliaries. wikipedia.org A specific application of this chemistry has been developed for producing 2-substituted derivatives of 5-chloropentylamine. acs.orgnih.gov
The synthesis begins with the α-alkylation of N-sulfinyl imidates using 1-chloro-3-iodopropane. This reaction proceeds in good yields (74–86%) and establishes the stereocenter, albeit with moderate diastereoselectivity (diastereomeric ratios typically ranging from 67:33 to 72:28). acs.orgnih.gov The resulting 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates are key intermediates. acs.org
Subsequent reduction of the imidate functionality is achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). This step converts the N-sulfinyl imidate into the corresponding 2-substituted N-tert-butanesulfinyl-5-chloropentylamine. acs.orgnih.gov The chiral sulfinyl auxiliary can then be removed under acidic conditions to yield the final chiral amine hydrochloride. This pathway provides a reliable route to enantiomerically pure 3-substituted piperidine (B6355638) hydrochlorides after a cyclization step. acs.orgnih.gov
Table 3: Diastereoselective Synthesis of 2-Substituted-5-chloropentylamine Derivatives
| N-Sulfinyl Imidate Substituent (R) | Alkylating Agent | Product (2-R-N-sulfinyl-5-chloropentanimidate) Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Methyl | 1-chloro-3-iodopropane | 74% | 67:33 |
| Ethyl | 1-chloro-3-iodopropane | 86% | 68:32 |
| Isopropyl | 1-chloro-3-iodopropane | 84% | 72:28 |
| Phenyl | 1-chloro-3-iodopropane | 80% | 70:30 |
Data sourced from research by Colpaert, Mangelinckx, and De Kimpe. acs.orgnih.gov
Catalytic Synthesis Pathways
Catalytic methods offer efficient and atom-economical routes for amine synthesis. Transition-metal catalysis, in particular, has emerged as a cornerstone for constructing C-N bonds from simple and readily available starting materials. acs.orgnih.gov
The synthesis of amines from alcohols, including diols, can be achieved through metal-catalyzed amination. ethz.ch This process is an industrially relevant transformation typically catalyzed by hydrogenation-dehydrogenation type catalysts such as those based on nickel, cobalt, or copper. ethz.ch The general mechanism for the amination of an alcohol involves a sequence of catalytic steps:
Dehydrogenation: The metal catalyst first dehydrogenates the alcohol to form an intermediate carbonyl compound (an aldehyde or ketone).
Condensation: The carbonyl intermediate reacts with an amine source (like ammonia or a primary amine) to form an imine or enamine.
Hydrogenation: The same metal catalyst then hydrogenates the imine/enamine intermediate to yield the final amine product. ethz.ch
While much of the literature focuses on the synthesis of diamines from diols, the principles can be applied to the selective amination of a diol to form an amino alcohol, or in a modified approach, from a chloro-alcohol like 5-chloro-1-pentanol. This catalytic cycle provides a direct route to amines from alcohols, representing a more atom-economical alternative to stoichiometric oxidation-then-amination sequences. ethz.ch
Mechanistic Investigations of Reactions Involving 5 Chloropentylamine Hydrochloride
Nucleophilic Substitution Mechanisms
The presence of two key functional groups in 5-Chloropentylamine (B3054351), the primary amine and the terminal chloro group, allows for a variety of nucleophilic substitution reactions. The outcomes of these reactions are highly dependent on the reaction conditions and the nature of the attacking nucleophile.
Analysis of SN1 and SN2 Pathways of Amine Functionality
The amine group of 5-Chloropentylamine can act as a nucleophile, participating in substitution reactions. The lone pair of electrons on the nitrogen atom initiates the attack on an electrophilic carbon center. studymind.co.uk
In reactions with primary halogenoalkanes, the amine functionality typically follows an SN2 mechanism. chemguide.co.ukchemguide.co.uk This is a single, concerted step where the amine's nucleophilic attack and the departure of the leaving group occur simultaneously. masterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentrations of both the amine and the alkyl halide. masterorganicchemistry.com Steric hindrance plays a significant role, with less hindered primary alkyl halides reacting more readily. masterorganicchemistry.com The reaction initially forms a secondary ammonium (B1175870) salt, which is then deprotonated to yield a secondary amine. chemguide.co.uk
The formation of a primary amine from a halogenoalkane and ammonia (B1221849) is a classic example of nucleophilic substitution. studymind.co.ukcognitoedu.org The reaction proceeds via a two-step mechanism where the ammonia molecule first attacks the halogenoalkane to form an alkylammonium salt. cognitoedu.org Subsequently, a second ammonia molecule acts as a base to deprotonate the salt, yielding the primary amine. cognitoedu.org
Conversely, an SN1 mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate. masterorganicchemistry.com This is the rate-determining step. masterorganicchemistry.com The nucleophile then attacks the carbocation. This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. masterorganicchemistry.com For a primary amine like 5-Chloropentylamine reacting with a primary alkyl halide, the SN2 pathway is generally favored due to the instability of a primary carbocation. masterorganicchemistry.com However, borderline mechanisms that exhibit characteristics of both SN1 and SN2 pathways can occur, particularly with secondary substrates and under specific solvent conditions. nih.gov
| Reaction Type | Mechanism | Key Features |
| Amine with Primary Alkyl Halide | SN2 | Concerted, bimolecular, sensitive to steric hindrance. chemguide.co.ukmasterorganicchemistry.com |
| Amine with Tertiary Alkyl Halide | SN1 | Stepwise, formation of carbocation intermediate, favored by stable carbocations. masterorganicchemistry.com |
| Ammonia with Halogenoalkane | Nucleophilic Substitution | Two-step process forming an alkylammonium salt intermediate. cognitoedu.org |
Nucleophilic Aromatic Substitution (SNAr) Analogs
While 5-Chloropentylamine itself is aliphatic, its primary amine functionality allows it to act as a nucleophile in reactions with activated aryl halides, a process known as Nucleophilic Aromatic Substitution (SNAr). semanticscholar.org This reaction is not a direct substitution on the amine but rather the amine attacking an aromatic ring. The SNAr mechanism proceeds via a two-step addition-elimination pathway. pressbooks.pub
The reaction requires the aromatic ring to be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. semanticscholar.orgmasterorganicchemistry.com The nucleophilic amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub The rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com
Diazotization Reaction Mechanisms of Primary Amines
Primary amines, such as 5-Chloropentylamine, can undergo diazotization when treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). testbook.comchemicalnote.com
The mechanism begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile, from the protonation of nitrous acid. testbook.comvedantu.com The primary amine then acts as a nucleophile, attacking the nitrosonium ion. chemicalnote.comvedantu.com This is followed by a series of proton transfers and the elimination of a water molecule to form a diazonium salt. vedantu.com
For primary aliphatic amines like 5-Chloropentylamine, the resulting alkyldiazonium salts are notoriously unstable. organic-chemistry.orgquora.com They readily decompose, losing nitrogen gas (N₂) to form a highly reactive carbocation. organic-chemistry.orgquora.com This carbocation can then undergo various reactions, including substitution and elimination, leading to a mixture of products. The instability of aliphatic diazonium salts makes them less synthetically useful compared to their more stable aromatic counterparts. quora.com The diazotization of aromatic amines, such as aniline, leads to relatively stable arenediazonium salts, which are valuable intermediates in organic synthesis. wikipedia.org
| Step | Description |
| 1 | Formation of nitrous acid from sodium nitrite and a strong acid. testbook.comchemicalnote.com |
| 2 | Protonation of nitrous acid and loss of water to form the electrophilic nitrosonium ion (NO⁺). testbook.comvedantu.com |
| 3 | Nucleophilic attack of the primary amine on the nitrosonium ion. chemicalnote.comvedantu.com |
| 4 | A series of proton transfers and elimination of water to yield the diazonium salt. vedantu.com |
| 5 (for aliphatic amines) | Rapid decomposition of the unstable alkyldiazonium salt to a carbocation and nitrogen gas. organic-chemistry.orgquora.com |
Imine Formation and Reactivity Studies
Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is a reversible, acid-catalyzed process. libretexts.orgchemistrysteps.com
The mechanism initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. libretexts.orgchemistrysteps.com This is followed by proton transfers to form a neutral carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orgchemistrysteps.com The lone pair of electrons on the nitrogen then expels the water molecule, forming an iminium ion. libretexts.orgchemistrysteps.com Finally, deprotonation of the nitrogen atom yields the neutral imine. libretexts.org The optimal pH for this reaction is typically mildly acidic, around 4-5, as high acidity would protonate the amine, rendering it non-nucleophilic, while basic conditions would not favor the protonation of the hydroxyl group. chemistrysteps.comjove.com
Chiral Imine Formation in Asymmetric Synthesis
Imines derived from chiral amines or formed in the presence of a chiral catalyst can be crucial intermediates in asymmetric synthesis. The formation of chiral imines allows for the stereocontrolled synthesis of a variety of chiral compounds, including homoallylic amines. beilstein-journals.orgnih.gov The in situ formation of an imine from an aldehyde and an amine, followed by the asymmetric addition of a nucleophile, is a common strategy. beilstein-journals.org For instance, the allylation of imines, catalyzed by chiral organocatalysts, has emerged as a significant method for synthesizing chiral alkaloids and other natural products. beilstein-journals.orgnih.gov The stereoselectivity of these reactions is directed by the chiral catalyst or a chiral auxiliary on the imine, influencing the facial selectivity of the nucleophilic attack.
Aldol (B89426) Reactions and Related Condensation Mechanisms
Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry, typically involving the reaction of an enol or enolate with a carbonyl compound. libretexts.orglumenlearning.com While 5-Chloropentylamine itself does not directly participate as the enolizable component, the principles of condensation reactions are relevant to its reactivity in certain contexts.
Amines can act as catalysts in some aldol-type reactions. libretexts.orgwikipedia.org For example, in a Knoevenagel condensation, an amine is used as a base to deprotonate an active methylene (B1212753) compound, which then acts as the nucleophile. libretexts.orgwikipedia.org
More directly, the imines formed from 5-Chloropentylamine can undergo reactions analogous to aldol additions. The imine can be activated by a Lewis acid, making the imine carbon more electrophilic and susceptible to attack by an enolate or other nucleophile. Alternatively, the α-protons of the imine can be deprotonated to form an aza-enolate, which can then act as a nucleophile in reactions with electrophiles, including other carbonyl compounds. These pathways provide routes to more complex nitrogen-containing molecules.
The aldol condensation itself is a two-part reaction: an initial aldol addition to form a β-hydroxyaldehyde or β-hydroxyketone, followed by a dehydration step to yield a conjugated enone. libretexts.orgwikipedia.org The dehydration is often driven by the formation of a stable, conjugated system. organic-chemistry.org
Cycloaddition Reaction Pathways
Diels-Alder Cycloadditions in Structural Construction
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. tiktok.commasterorganicchemistry.com It fundamentally requires a conjugated diene (a four-pi-electron system) and a dienophile (a two-pi-electron system). masterorganicchemistry.com 5-Chloropentylamine hydrochloride, being a saturated haloalkane with an amine function, does not fit the structural requirements to act as either the diene or the dienophile in a classical Diels-Alder reaction.
However, the amine functionality can be a crucial substituent on either the diene or dienophile, significantly influencing the reaction's rate and outcome. When an electron-donating group, such as an amino group, is attached to the diene, it raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the diene more electron-rich. masterorganicchemistry.comijcrcps.com This increased nucleophilicity leads to a faster reaction with an electron-poor dienophile, which typically possesses electron-withdrawing groups. masterorganicchemistry.comijcrcps.com For instance, 1-amino-1,3-butadienes are highly reactive dienes that readily undergo cycloadditions under mild conditions. nih.govacs.org The presence of the amino group not only accelerates the reaction but also directs the regioselectivity, controlling the orientation of the final product. youtube.comnih.gov
Table 1: Effect of Substituents on Diels-Alder Reaction Rates
| Diene Substituent (R) | Dienophile Substituent (X) | Relative Reaction Rate | Reaction Type |
|---|---|---|---|
| Electron-Donating (e.g., -NH₂) | Electron-Withdrawing (e.g., -CN, -CHO) | Accelerated | Normal Electron Demand |
| Electron-Withdrawing (e.g., -NO₂) | Electron-Donating (e.g., -OR) | Accelerated | Inverse Electron Demand |
| Hydrogen | Hydrogen | Base Rate | Neutral |
| Electron-Donating (e.g., -NH₂) | Electron-Donating (e.g., -OR) | Retarded | Unfavorable |
Intramolecular Cyclization Mechanisms
Intramolecular reactions, where a nucleophile and an electrophile exist within the same molecule, are often kinetically favored over their intermolecular counterparts, particularly when forming stable five- or six-membered rings. pressbooks.pubyoutube.comlibretexts.org Haloamines are classic precursors for the synthesis of saturated nitrogen heterocycles via intramolecular nucleophilic substitution (SN2) reactions. ucsb.edu
In the case of 5-chloropentylamine, the molecule contains a primary amine (a nucleophile) and a primary alkyl chloride (an electrophilic center). Under basic conditions, the amine is deprotonated, enhancing its nucleophilicity. It can then attack the carbon atom bearing the chlorine atom, displacing the chloride leaving group. This 6-exo-tet cyclization results in the formation of piperidine (B6355638), a six-membered ring.
Ring Closure for Aziridine (B145994) and Pyrrolidine (B122466) Formation
While 5-chloropentylamine itself yields a six-membered ring, the same mechanistic principle—intramolecular SN2 reaction—is responsible for the formation of smaller rings like aziridines and pyrrolidines from different haloamine precursors.
Aziridine Formation: The synthesis of an aziridine (a three-membered ring) requires a 2-haloamine, such as 2-chloroethylamine. nih.govrsc.org The reaction, often called the β-chloroethylamine process, proceeds via an intramolecular SN2 attack where the amine nitrogen displaces the adjacent halide. rsc.orgCurrent time information in Bangalore, IN. This 3-exo-tet cyclization requires a base to deprotonate the amine hydrochloride salt, freeing the lone pair for nucleophilic attack. nih.gov
Pyrrolidine Formation: The formation of a pyrrolidine (a five-membered ring) occurs via the cyclization of a 4-haloamine, for example, 4-chlorobutylamine. wikipedia.orgmdpi.com This 5-exo-tet cyclization is a highly favorable process due to the thermodynamic stability of the resulting five-membered ring. nih.govnih.gov The mechanism follows the same intramolecular SN2 pathway, where the terminal amine attacks the carbon at the fourth position to close the ring and expel the halide ion. organic-chemistry.orgnih.gov
Table 2: Intramolecular Cyclization of Haloamines
| Precursor | Ring Size | Product | Mechanism Type | Relative Rate |
|---|---|---|---|---|
| 2-Chloroethylamine | 3-membered | Aziridine | 3-exo-tet | Moderate |
| 3-Chloropropylamine | 4-membered | Azetidine | 4-exo-tet | Slow |
| 4-Chlorobutylamine | 5-membered | Pyrrolidine | 5-exo-tet | Fast |
| 5-Chloropentylamine | 6-membered | Piperidine | 6-exo-tet | Very Fast |
Degradation Pathways and Byproduct Formation
Aerobic Photooxidation Processes
The degradation of aliphatic amines like 5-chloropentylamine under aerobic (oxygen-present) and light-exposed conditions can proceed through complex radical-based mechanisms. acs.org These photooxidation processes are often initiated by a photosensitizer that, upon light absorption, triggers the formation of reactive oxygen species (ROS) or directly interacts with the amine. nih.gov
Two primary pathways are generally considered:
Type I Photooxidation: This pathway involves electron transfer. The excited photosensitizer can abstract an electron from the nitrogen atom of the amine, forming an aminium radical cation. acs.org This highly reactive intermediate can then undergo several reactions, including deprotonation to form an α-amino radical. The α-amino radical can react with molecular oxygen (O₂) to form a peroxyl radical, leading to a cascade of reactions that can ultimately yield imines, aldehydes, and other fragmentation products. nih.gov
Type II Photooxidation: This pathway involves energy transfer from the excited sensitizer (B1316253) to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.govacs.org Aliphatic amines are known to quench singlet oxygen. acs.org This quenching can be physical (deactivating ¹O₂ without reaction) or chemical. Chemical quenching can lead to oxidation of the amine, potentially proceeding through a zwitterionic or hydroperoxide intermediate, which then decomposes to various degradation products. nih.gov
For 5-chloropentylamine, both pathways would likely lead to the initial formation of 5-chloropentan-1-imine. This imine is susceptible to hydrolysis, which would cleave the C=N bond to produce 5-chloropentanal (B1584631) and ammonia as primary byproducts. Further oxidation or radical-initiated fragmentation could lead to a more complex mixture of smaller molecules.
Table 3: Potential Products from Aerobic Photooxidation of 5-Chloropentylamine
| Intermediate/Byproduct | Formula | Formation Pathway |
|---|---|---|
| 5-Chloropentylaminium radical cation | C₅H₁₂ClN⁺• | Type I: Electron transfer from amine |
| α-Amino radical | •CH(Cl)(CH₂)₄NH₂ | Deprotonation of radical cation |
| 5-Chloropentan-1-imine | C₅H₁₀ClN | Oxidation of amine |
| 5-Chloropentanal | C₅H₉ClO | Hydrolysis of imine |
| Ammonia | NH₃ | Hydrolysis of imine |
Computational and Theoretical Chemical Studies of 5 Chloropentylamine Hydrochloride
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Chloropentylamine (B3054351) hydrochloride, these calculations provide a quantum mechanical description of its electron distribution and energy levels.
Density Functional Theory (DFT) Investigations of Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies on 5-Chloropentylamine hydrochloride are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In a similar compound, 5-chlorouracil, DFT calculations have been used to analyze the HOMO and LUMO energy levels. nih.gov Such analyses for this compound would reveal the distribution of electron density. The HOMO would likely be localized around the amine group, which is the most electron-rich part of the molecule, while the LUMO would be associated with the electron-withdrawing chloroalkyl chain. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. A smaller energy gap suggests a higher propensity for the molecule to undergo chemical reactions. nih.gov
Studies on other chloro-substituted organic molecules, like 2-chloroaniline, have also utilized DFT to analyze molecular geometries and hydrogen bonding interactions. youtube.com For this compound, DFT could similarly elucidate the intramolecular interactions and the influence of the hydrochloride salt on the electronic properties of the aminopentyl chain.
Transition State Analysis and Reaction Profile Prediction
Transition state analysis is a computational technique used to study the energy barriers and pathways of chemical reactions. For this compound, this could involve modeling reactions such as nucleophilic substitution at the carbon atom bonded to the chlorine atom.
By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. While specific transition state analyses for reactions of this compound are not readily found, the general principles are well-established. For instance, in the nucleophilic substitution of similar haloalkanes, the reaction can proceed through different mechanisms (e.g., SN1 or SN2), each with a distinct transition state structure and energy profile. youtube.com Computational modeling can predict which pathway is more favorable under specific conditions. youtube.com
Reactivity Prediction Models
Predicting the reactivity of a chemical compound is a key goal of computational chemistry. For this compound, this involves understanding how it will behave in the presence of other reagents.
Machine Learning and Quantum Mechanical Approaches for Reactivity
In recent years, machine learning (ML) has emerged as a powerful tool for predicting chemical reactivity, often in conjunction with quantum mechanical (QM) calculations. researchgate.netresearchgate.netcmu.edu These models are trained on large datasets of known reactions to learn the relationships between molecular structure and reactivity. nih.gov
For a compound like this compound, an ML model could predict its reactivity in various chemical transformations. For example, models have been developed to predict the oxidative degradation rate of amines based on their chemical structure. acs.org Such a model could estimate the stability of the amine group in this compound under oxidative conditions. These models often incorporate descriptors derived from the molecule's structure and electronic properties. nih.govacs.org
The general approach involves creating a dataset of molecules with known reactivities, calculating a set of molecular descriptors for each, and then using an ML algorithm to build a predictive model. acs.org While a specific ML model for this compound is not available, the methodologies developed for other amines and haloalkanes could be adapted for this purpose. nih.govacs.org
Characterization of Electrophilic Reactivity
The electrophilic reactivity of this compound is primarily associated with the carbon atom attached to the chlorine atom. The electronegativity difference between carbon and chlorine creates a polar bond, leaving the carbon atom with a partial positive charge and making it susceptible to attack by nucleophiles. youtube.com
Computational studies on the reactivity of various halogenating agents and substrates in electrophilic substitution reactions have been conducted using DFT. rsc.org These studies provide insights into how the nature of the electrophile and the substrate influences the reaction rate. While not directly studying this compound, these findings can be extrapolated to understand its behavior. The reactivity of the C-Cl bond in this compound would be a key factor in its chemical transformations. The strength of this bond and the stability of the potential carbocation or transition state would govern its reactivity in nucleophilic substitution reactions. youtube.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational changes, diffusion, and interactions of molecules in a condensed phase.
For this compound, MD simulations could be used to study its behavior in solution. For instance, simulations of similar alkylammonium halides have been used to investigate their interactions with surfaces and their self-assembly properties. acs.orgacs.org An MD simulation of this compound in water would show how the molecule is solvated, with water molecules forming hydrogen bonds with the ammonium (B1175870) group and interacting with the polar C-Cl bond.
Quantum Chemical Descriptors for Mechanistic Elucidation
The mechanistic elucidation of chemical reactions through computational methods hinges on the calculation and analysis of various quantum chemical descriptors. These descriptors serve as quantitative measures of molecular properties that govern reactivity, such as electron density distribution, orbital energies, and electrostatic potentials. For a molecule like this compound, these descriptors are invaluable for predicting its behavior in chemical transformations, particularly intramolecular cyclization to form piperidine (B6355638).
Detailed Research Findings
The primary reactive pathway anticipated for 5-chloropentylamine is an intramolecular nucleophilic substitution (SN2) reaction, where the terminal amino group attacks the carbon atom bearing the chlorine atom, leading to the formation of a six-membered piperidine ring and the expulsion of a chloride ion. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction.
Key quantum chemical descriptors that would be investigated in such a study include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For the intramolecular cyclization of 5-chloropentylamine, the HOMO would be localized on the nitrogen atom of the amino group, representing its nucleophilic character. The LUMO would be associated with the anti-bonding σ* orbital of the C-Cl bond, indicating the site of nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.
Atomic Charges: The distribution of partial atomic charges reveals the electrophilic and nucleophilic sites within a molecule. In 5-chloropentylamine, the nitrogen atom of the primary amine is expected to carry a partial negative charge, making it nucleophilic. Conversely, the carbon atom bonded to the chlorine atom will have a partial positive charge due to the electronegativity of the chlorine, marking it as the electrophilic center susceptible to attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are prone to electrophilic attack. In the case of 5-chloropentylamine, this would be concentrated around the lone pair of the nitrogen atom. Regions of positive potential (blue) signify electron-deficient areas and are susceptible to nucleophilic attack, which would be observed around the hydrogen atoms of the ammonium group and the carbon atom attached to chlorine.
While specific published data for this compound is unavailable, the following tables illustrate the type of data that would be generated in a computational study to elucidate its reaction mechanism.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 5-Chloropentylamine
| Descriptor | Energy (eV) | Localization |
| HOMO | -9.5 | Nitrogen lone pair (nN) |
| LUMO | +1.2 | σ*C-Cl |
| HOMO-LUMO Gap | 10.7 | - |
This table illustrates that the highest energy electrons reside on the nitrogen, and the lowest energy empty orbital is on the carbon-chlorine bond, supporting the feasibility of an intramolecular SN2 reaction.
Table 2: Hypothetical Natural Bond Orbital (NBO) Charges on Key Atoms of 5-Chloropentylamine
| Atom | NBO Charge (e) |
| N (Amine) | -0.85 |
| C (attached to N) | +0.20 |
| C (attached to Cl) | +0.15 |
| Cl | -0.25 |
The data in this hypothetical table highlights the nucleophilic character of the nitrogen atom and the electrophilic character of the carbon atom bonded to chlorine, which are the key reactive centers.
The transition state for the cyclization reaction would also be located and characterized. Quantum chemical calculations would determine the activation energy (the energy barrier for the reaction), which is a critical factor in predicting the reaction rate. The geometry of the transition state would reveal the concerted nature of the bond-forming (N-C) and bond-breaking (C-Cl) processes.
Applications As a Building Block in Complex Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
The dual functionality of 5-chloropentylamine (B3054351) is ideally suited for the synthesis of nitrogen-containing heterocyclic rings, which are core components of many pharmaceuticals and biologically active compounds. nih.gov
The most direct application of 5-chloropentylamine in heterocyclic synthesis is its use as a precursor for piperidine (B6355638) derivatives. The molecule contains a primary amine and a terminal alkyl chloride separated by a five-carbon chain. This arrangement is optimal for an intramolecular SN2 reaction. Under basic conditions, the primary amine is deprotonated, becoming a potent nucleophile that attacks the electrophilic carbon at the other end of the chain, displacing the chloride and forming a stable six-membered piperidine ring.
This type of cyclization is governed by factors of entropy and strain, with the formation of five- and six-membered rings being particularly favorable over other ring sizes. wikipedia.orgmasterorganicchemistry.com While 5-chloropentylamine specifically leads to piperidines, the same principle applies to the synthesis of pyrrolidines (five-membered rings), which would utilize a precursor with a four-carbon chain, such as 4-chlorobutylamine.
Table 1: Intramolecular Cyclization of ω-Chloroalkylamines
| Starting Material | Carbon Chain Length | Primary Product | Ring Size |
| 4-Chlorobutylamine | 4 | Pyrrolidine (B122466) | 5-membered |
| 5-Chloropentylamine | 5 | Piperidine | 6-membered |
The synthesis of aziridines, three-membered nitrogen-containing heterocycles, can be accomplished from chloroamine precursors. However, this transformation requires a specific structural arrangement where the amine and the chlorine atom are positioned on adjacent carbons (a vicinal or 1,2-relationship). This proximity allows for an intramolecular nucleophilic substitution that results in the formation of the highly strained three-membered ring.
5-Chloropentylamine hydrochloride does not possess this vicinal structure. The five-carbon separation between its amine and chloro groups makes the direct formation of an aziridine (B145994) ring from this molecule mechanistically unfeasible. Instead, its structure is predisposed to the formation of a six-membered piperidine ring, as described previously.
Beyond simple intramolecular cyclization, this compound can be employed in reactions that build more complex heterocyclic systems. A notable example is the Paal-Knorr synthesis, a classic method for creating substituted pyrroles. wikipedia.orgrgmcet.edu.in In this reaction, a primary amine is condensed with a 1,4-dicarbonyl compound under acidic conditions. organic-chemistry.orgalfa-chemistry.com
Using 5-chloropentylamine as the primary amine source in a Paal-Knorr synthesis with a compound like 2,5-hexanedione (B30556) would yield an N-(5-chloropentyl)pyrrole derivative. This resulting molecule retains the chloroalkyl chain, which can then be used in subsequent reactions, such as further cyclizations or as a point of attachment for other molecular fragments. This demonstrates how 5-chloropentylamine can serve as a building block for five-membered heterocycles like pyrroles, which are themselves important structural motifs in medicinal chemistry. nih.govnih.gov
Asymmetric Synthesis Methodologies
The primary amine group of this compound allows for its incorporation into asymmetric synthesis strategies, which are crucial for the preparation of enantiomerically pure compounds.
A foundational step in many asymmetric methods is the formation of a chiral imine. Primary amines readily react with aldehydes or ketones in a condensation reaction to form imines. youtube.com When 5-chloropentylamine is reacted with a chiral, non-racemic aldehyde, the resulting product is a chiral aldimine. The stereocenter from the aldehyde imparts chirality to the entire imine molecule, which can then be used to influence the stereochemical outcome of subsequent transformations. This process effectively transfers the chirality from the aldehyde to the imine substrate.
Once a chiral aldimine is formed from 5-chloropentylamine, it can be used as a substrate in diastereoselective reactions. In such a process, the existing stereocenter on the aldimine controls the direction of attack of a nucleophile on the carbon-nitrogen double bond. nih.gov This stereochemical control leads to the preferential formation of one diastereomer over another. acs.org
For example, the addition of an organometallic reagent (like a Grignard or organolithium reagent) to the chiral aldimine would create a new stereocenter. Due to steric hindrance and electronic effects imposed by the chiral portion of the molecule, the nucleophile will preferentially attack from one face of the imine, resulting in a product mixture enriched in one diastereomer. acs.org This approach allows for the development of processes that build specific stereoisomers, a critical requirement in modern pharmaceutical synthesis.
Table 2: Asymmetric Synthesis Strategy Using 5-Chloropentylamine
| Step | Reactants | Intermediate/Product | Key Feature |
| 1. Imine Formation | 5-Chloropentylamine + Chiral Aldehyde | Chiral Aldimine | Transfer of chirality to the substrate. |
| 2. Nucleophilic Addition | Chiral Aldimine + Nucleophile (e.g., R-MgBr) | Diastereomerically enriched amine | The existing stereocenter directs the formation of a new stereocenter. |
Construction of Complex Molecular Architectures
This compound serves as a versatile building block in organic synthesis, enabling the construction of intricate molecular frameworks. Its bifunctional nature, possessing both a primary amine and a primary alkyl chloride, allows for sequential or tandem reactions to build complex structures, including those found in natural products and potentially in engineered supramolecular systems.
Natural Product Synthesis Strategies
The incorporation of a five-carbon nitrogen-containing chain is a key step in the synthesis of various alkaloids and related bioactive molecules. 5-Chloropentylamine provides this C5N unit, which can be elaborated into various heterocyclic systems.
One of the most notable applications is in the synthesis of epibatidine (B1211577) and its analogues. rsc.orgnih.govmdpi.com Epibatidine is a potent analgesic alkaloid originally isolated from the skin of an Ecuadorian poison frog. mdpi.com Its structure features a 7-azabicyclo[2.2.1]heptane core. Synthetic strategies can utilize a building block like 5-chloropentylamine to construct this bicyclic system. A general approach involves an initial reaction at the amine terminus, followed by an intramolecular cyclization involving the alkyl chloride. For instance, the amine can be used to form a larger intermediate, which then undergoes base-induced intramolecular N-alkylation to forge the heterocyclic ring system. Although many of the over 50 reported syntheses of epibatidine start from different precursors, the fundamental challenge involves constructing the bicyclic amine core, a task for which a C5 chain with reactive ends is well-suited. scienceopen.com
Another area where this building block is valuable is in the synthesis of azepine derivatives . nih.govkinampark.comd-nb.infonih.gov Azepanes, which are seven-membered nitrogen-containing heterocycles, are core structures in numerous pharmacologically active compounds, including the antidepressant imipramine (B1671792) and the ACE inhibitor temocapril. d-nb.info Synthetic routes to functionalized azepanes can involve the cyclization of ω-haloamines. kinampark.com Starting with 5-chloropentylamine, the amine can be functionalized, for example, through acylation or attachment to a larger molecular scaffold. The resulting intermediate, now containing the N-substituted 5-chloropentyl moiety, can undergo an intramolecular cyclization reaction to form the seven-membered azepine ring. nih.govnih.gov
Supramolecular Assemblies and Organic Frameworks
While direct, documented applications of this compound in forming supramolecular assemblies or organic frameworks are not prominent in the literature, its structure makes it a potential precursor for creating more complex amphiphilic molecules like bolaamphiphiles and gemini (B1671429) surfactants, which are known to self-assemble. scienceopen.comresearchgate.netresearchgate.net
Bolaamphiphiles , which have hydrophilic head groups at both ends of a hydrophobic chain, and gemini surfactants , which consist of two amphiphilic moieties connected by a spacer, are key components in creating vesicles, micelles, and other nanostructures. scienceopen.comresearchgate.net Synthetic routes to these molecules often involve reacting dihalogenated substrates with amines. scienceopen.com Theoretically, 5-chloropentylamine could be utilized in several ways:
It could be reacted with a long-chain tertiary amine to form an asymmetric amphiphile.
It could be dimerized through its amine groups with a suitable linker, followed by conversion of the chloro groups into hydrophilic heads, to form a gemini surfactant.
Alternatively, N-alkylation followed by substitution of the chloride with a second polar head group could generate a bolaamphiphile.
These resulting complex amphiphiles could then self-assemble in solution to form ordered structures like micelles or vesicles, which have applications in drug delivery and materials science. kinampark.comresearchgate.net The preorganized structure of bolaamphiphiles, for instance, can lead to the formation of stable nanocarriers. researchgate.net However, it must be reiterated that while the synthesis of such molecules is well-established, the specific use of 5-chloropentylamine as the starting material is not a widely reported strategy.
Functional Group Transformations and Derivatizations
The dual functionality of this compound allows for a range of chemical transformations, making it a useful intermediate in multi-step synthetic sequences.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for forming C-N bonds, converting carbonyl compounds (aldehydes and ketones) into amines. researchgate.net As a primary amine, this compound (after neutralization to the free base) is an excellent substrate for this reaction. The process typically occurs in two stages:
Imine Formation: The primary amine reacts with an aldehyde or ketone to form a Schiff base, or imine, with the elimination of water.
Reduction: The resulting imine is then reduced to a secondary amine using a suitable reducing agent.
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net Borohydride exchange resin (BER) has also been shown to be an effective reagent.
A key advantage of this method is its broad substrate scope and tolerance for various functional groups. researchgate.net For 5-chloropentylamine, it is crucial that the reducing agent does not affect the alkyl chloride moiety. Milder reducing agents like NaBH(OAc)₃ are often preferred for this reason. This strategy allows for the attachment of the 5-chloropentyl group to a wide variety of molecular scaffolds, creating intermediates for further functionalization.
Table 1: Reductive Amination of a Generic Aldehyde with 5-Chloropentylamine
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
|---|
Haloalkylation in Multi-Step Syntheses
The term haloalkylation refers to the introduction of a haloalkyl group onto a molecule. The bifunctional nature of 5-chloropentylamine makes it an ideal reagent for multi-step syntheses where an initial reaction at the amine is followed by a subsequent alkylation via the chloro-terminated pentyl chain.
This strategy is particularly effective for the synthesis of nitrogen-containing heterocycles through intramolecular haloalkylation . The general sequence is as follows:
The amine group of 5-chloropentylamine is first attached to a suitable molecular fragment. This can be achieved through various reactions, such as acylation, sulfonylation, or the reductive amination described previously.
The resulting intermediate, which now contains the N-substituted 5-chloropentyl group, is treated with a base.
The base deprotonates the nitrogen (if it is part of an amide, sulfonamide, or secondary amine), creating a nucleophile that attacks the electrophilic carbon bearing the chlorine atom at the other end of the chain. This intramolecular S_N2 reaction results in the formation of a cyclic amine.
This powerful cyclization strategy is a cornerstone of synthesizing six-membered rings (piperidines) or seven-membered rings (azepanes), depending on the exact structure of the intermediate. The synthesis of azepine derivatives, as mentioned in section 5.3.1, is a prime example of this intramolecular haloalkylation approach. nih.gov
Advanced Analytical Characterization in Research
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are paramount for separating 5-Chloropentylamine (B3054351) hydrochloride from impurities, starting materials, and by-products, thereby enabling its purity assessment and the monitoring of reaction progress.
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the qualitative and semi-quantitative analysis of 5-Chloropentylamine hydrochloride. It is particularly useful for screening multiple samples simultaneously.
Method Parameters: For an amine hydrochloride, a silica (B1680970) gel HPTLC plate would be a common choice for the stationary phase. The mobile phase would need to be carefully selected to achieve good separation. A mixture of a polar organic solvent, such as methanol (B129727) or ethanol, and a less polar solvent, like dichloromethane (B109758) or ethyl acetate, often with the addition of a small amount of a base (e.g., ammonia (B1221849) or triethylamine) to suppress the ionization of the amine and reduce tailing, would be appropriate.
Detection and Quantification: After development, the plate is dried, and the spots can be visualized. Since this compound is not colored, visualization can be achieved by spraying with a suitable staining reagent, such as ninhydrin (B49086), which reacts with the primary amine to produce a colored spot. Quantification can be performed using a densitometer, which measures the intensity of the spot.
Research Findings: While specific HPTLC methods for this compound are not extensively documented in publicly available literature, the principles of HPTLC analysis of primary amines are well-established. mdpi.com The Rf value (retardation factor) would be characteristic of the compound under the specific chromatographic conditions and can be used for identification purposes. The purity can be assessed by the presence of any secondary spots.
| Parameter | Typical Condition | Purpose |
| Stationary Phase | HPTLC silica gel 60 F254 plates | Adsorbent for separation |
| Mobile Phase | e.g., Dichloromethane:Methanol:Ammonia (85:15:1, v/v/v) | Separation of components based on differential migration |
| Application | Automated band-wise application | Precise and reproducible sample application |
| Development | In a saturated twin-trough chamber | To allow the mobile phase to move up the plate |
| Detection | Spraying with ninhydrin reagent followed by heating | Visualization of the amine-containing spots |
| Quantification | Densitometric scanning at a specific wavelength (e.g., 550 nm for ninhydrin spots) | To determine the amount of substance in a spot |
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule. The protons on the carbon adjacent to the chlorine atom (C5) would appear as a triplet at a downfield chemical shift (typically around 3.5-3.7 ppm) due to the deshielding effect of the electronegative chlorine. The protons on the carbon next to the amino group (C1) would also be a triplet, shifted downfield (around 2.9-3.1 ppm) due to the influence of the nitrogen atom. The protons on the intervening methylene (B1212753) groups (C2, C3, and C4) would appear as multiplets in the more upfield region (around 1.4-1.9 ppm). The protons of the ammonium (B1175870) group (-NH3+) would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the pentyl chain. The carbon atom bonded to the chlorine (C5) would be the most downfield signal (around 44-46 ppm). The carbon atom bonded to the nitrogen (C1) would also be significantly downfield (around 39-41 ppm). The other three methylene carbons would resonate at higher field strengths (typically between 20-35 ppm). nih.govwikipedia.org
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~3.6 | Triplet | ~6.5 | H-5 (Cl-CH ₂) |
| ~3.0 | Triplet | ~7.5 | H-1 (CH ₂-NH₃⁺) | |
| ~1.8 | Multiplet | - | H-4 (-CH₂-CH ₂-CH₂Cl) | |
| ~1.6 | Multiplet | - | H-2 (NH₃⁺-CH₂-CH ₂-) | |
| ~1.5 | Multiplet | - | H-3 (-CH₂-CH ₂-CH₂-) | |
| Variable | Broad Singlet | - | -NH ₃⁺ | |
| ¹³C | ~45 | - | - | C-5 (C H₂Cl) |
| ~40 | - | - | C-1 (C H₂NH₃⁺) | |
| ~32 | - | - | C-4 (-C H₂CH₂Cl) | |
| ~28 | - | - | C-2 (NH₃⁺CH₂C H₂-) | |
| ~23 | - | - | C-3 (-CH₂C H₂CH₂-) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Ionization Techniques: For a polar and relatively small molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be suitable to obtain the molecular ion.
Fragmentation Pattern: In the positive ion mode, the most prominent peak would likely correspond to the protonated molecule [M+H]⁺, where M is the free amine (5-chloropentylamine). The mass of this ion would be approximately 122.08 atomic mass units (amu). A characteristic isotopic pattern would be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in peaks at m/z 122 and 124. libretexts.org
Common fragmentation pathways would involve the loss of the chlorine atom or cleavage of the carbon-carbon bonds. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the formation of a stable iminium ion. youtube.com
Expected Fragmentation Data:
| m/z (relative to ³⁵Cl) | Possible Fragment |
| 122 | [M+H]⁺ (protonated molecule) |
| 124 | [M+H]⁺ (³⁷Cl isotope) |
| 86 | Loss of HCl |
| 30 | [CH₂=NH₂]⁺ (from alpha-cleavage) |
Hyphenated Techniques (e.g., LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that provides highly selective and sensitive analysis, making it well-suited for the characterization of this compound. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.
In a typical LC-MS analysis, the compound is first separated from any impurities or matrix components on an HPLC column. Reversed-phase chromatography using a C18 or a pentafluorophenyl (PFP) column is often employed for polar compounds like alkylamine hydrochlorides. nih.govresearchgate.net The mobile phase generally consists of a mixture of an aqueous component (often containing a buffer like ammonium formate (B1220265) or formic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of the target analyte. nih.gov
Following chromatographic separation, the analyte enters the mass spectrometer's ion source. For a compound like this compound, electrospray ionization (ESI) in positive ion mode is the most common and effective technique. nih.gov The ESI source generates protonated molecules [M+H]+ of the analyte. The mass analyzer, often a triple quadrupole (QqQ), can then be operated in various modes. For quantitative analysis, Multiple Reaction Monitoring (MRM) is highly specific and sensitive. nih.gov In MRM, a specific precursor ion (the protonated molecule of 5-Chloropentylamine) is selected, fragmented, and a specific product ion is monitored. This process significantly reduces background noise and enhances detection limits.
Research Findings: While specific studies on this compound are not prevalent in public literature, the LC-MS/MS methodology is widely applied for analogous compounds like other amines, hydrochlorides, and small polar molecules. nih.govnih.gov For instance, methods developed for determining antipsychotic drugs or benzodiazepines in biological samples often utilize reversed-phase LC with ESI-MS/MS detection. nih.govnih.gov These methods demonstrate excellent linearity over a wide concentration range and achieve low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) range. nih.gov The extraction of such analytes from complex matrices is typically accomplished using solid-phase extraction (SPE), which provides high recovery rates. nih.gov
Table 1: Representative LC-MS Parameters for Analysis of Amine Hydrochlorides
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| HPLC System | Binary Pump with Autosampler | nih.gov |
| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 5 µm) or PFP | nih.govresearchgate.net |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile/Methanol | researchgate.netresearchgate.net |
| Flow Rate | 0.4 - 0.8 mL/min | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| MS Analyzer | Triple Quadrupole (QqQ) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction | nih.govresearchgate.net |
Electrochemical and Potentiometric Methods
Electrochemical techniques offer a rapid, cost-effective, and sensitive alternative for the analysis of electroactive compounds, including hydrochloride salts. These methods are based on measuring potential (potentiometry) or current (voltammetry/amperometry) in an electrochemical cell containing the analyte. libretexts.org
Potentiometric Methods: Potentiometry involves measuring the potential difference between an indicator electrode and a reference electrode in a solution containing the analyte, with no significant current flowing. libretexts.org For this compound, an ion-selective electrode (ISE) is the most applicable potentiometric sensor. These electrodes are designed with a membrane that selectively interacts with the target ion (in this case, the 5-chloropentylammonium cation), generating a potential that is proportional to the logarithm of the ion's activity, as described by the Nernst equation. libretexts.org
The construction of an ISE for this purpose would typically involve creating an ion-pair complex of the 5-chloropentylammonium cation with a large counter-ion. This complex is then incorporated into a polymeric membrane, such as polyvinyl chloride (PVC), along with a plasticizer. cu.edu.egekb.eg The performance of such electrodes is evaluated based on their linear range, slope (which should be close to the Nernstian value of 59.2/z mV per decade at 25°C, where z is the ion charge), limit of detection, and selectivity over interfering ions. nih.gov Studies on similar hydrochloride drugs have demonstrated the successful application of such custom-fabricated ISEs for their determination in pharmaceutical formulations. ekb.egnih.gov
Voltammetric Methods: Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), involve applying a varying potential to an electrode and measuring the resulting current. While the saturated alkyl chain of 5-Chloropentylamine is not readily oxidizable or reducible, electrochemical analysis can be achieved through derivatization or by focusing on the electrochemical behavior at specially modified electrodes.
However, direct electrochemical detection is often more applicable to compounds with easily oxidizable or reducible functional groups. For instance, the electrochemical detection of compounds like acetaminophen (B1664979) or flutamide (B1673489) has been successfully demonstrated using various electrodes, including boron-doped diamond and modified carbon paste electrodes. nih.govnih.gov These studies highlight the optimization of parameters like pH and scan rate to achieve high sensitivity and low detection limits, sometimes reaching nanomolar concentrations. nih.govnih.gov While not directly applicable to the aliphatic amine structure of 5-Chloropentylamine, these methods showcase the power of electrochemical analysis for sensitive drug quantification. The in-vivo electrochemical detection of 5-hydroxyindoles further illustrates the capability of these methods in complex biological systems. nih.gov
Table 2: Key Parameters in Electrochemical Analysis of Hydrochloride Compounds
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Technique | Potentiometry (ISE) / Voltammetry (DPV) | nih.govnih.gov |
| Working Electrode | Custom PVC Membrane ISE or Modified Carbon/Graphite Electrode | cu.edu.egnih.gov |
| pH Range | Optimized based on analyte stability and electrode response (e.g., pH 2.0-4.5) | ekb.eg |
| Linear Range | Wide range, often from micromolar (µM) to millimolar (mM) | nih.govnih.gov |
| Limit of Detection | Can reach nanomolar (nM) levels depending on the technique and electrode | nih.govresearchgate.net |
| Selectivity | Determined by calculating selectivity coefficients against potential interfering ions | nih.gov |
Green Chemistry Principles in 5 Chloropentylamine Hydrochloride Synthesis
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgsavemyexams.com An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. primescholars.com In contrast, percentage yield only measures the amount of product obtained relative to the theoretical maximum and does not account for waste generated. mmerevise.co.uk
For the synthesis of 5-Chloropentylamine (B3054351) hydrochloride, traditional routes may involve multi-step processes with lower atom economies. For example, a synthetic pathway involving the reduction of a nitrile or the amination of an alcohol might use stoichiometric reagents that are not incorporated into the final product, thus generating significant waste.
Strategies for Waste Minimization:
Process Optimization: Improving reaction conditions (temperature, pressure, concentration) to maximize selectivity for the desired product and minimize the formation of side products. researchgate.net
Catalytic Routes: Employing catalysts instead of stoichiometric reagents can dramatically improve atom economy, as catalysts are used in small amounts and are not consumed in the reaction. primescholars.com
Recycling: Implementing procedures to recover and reuse unreacted starting materials, solvents, and catalysts. researchgate.netrepec.org
Waste Valorization: Identifying potential uses for byproducts, turning waste streams into valuable secondary products.
The E-factor (Environmental Factor) is another metric used to assess the environmental impact, quantifying the mass of waste produced per unit of product. A lower E-factor signifies a greener process. By focusing on high atom economy reactions and implementing robust recycling programs, the E-factor for 5-Chloropentylamine hydrochloride production can be significantly reduced. dokumen.pub
Interactive Data Table: Atom Economy Comparison of Reaction Types
| Reaction Type | General Description | Typical Atom Economy (%) | Relevance to Amine Synthesis |
|---|---|---|---|
| Addition | Reactants combine to form a single product. | 100% | e.g., Hydrogenation of a nitrile to form an amine. |
| Rearrangement | A molecule's structure is rearranged to form an isomer. | 100% | e.g., Beckmann rearrangement to form an amide, which is then reduced. primescholars.com |
| Substitution | Part of one molecule is replaced by another atom or group. | <100% | e.g., Amination of an alkyl halide, generating a salt byproduct. |
| Elimination | A pair of atoms or groups are removed from a molecule. | <100% | Not typically a primary route for amine synthesis but can occur as a side reaction. |
Safer Solvents and Auxiliary Substance Reduction
Solvents are a major contributor to the waste generated in the chemical industry, often accounting for the largest mass component in a reaction. dokumen.pub Many traditional organic solvents are volatile, flammable, toxic, and environmentally persistent. reagent.co.uk Green chemistry promotes the reduction or replacement of such hazardous solvents with safer alternatives. researchgate.net
In the context of synthesizing this compound, which involves steps like amination and salt formation, conventional solvents such as dichloromethane (B109758), toluene, or dimethylformamide (DMF) might be used. bohrium.comacs.org The principles of green chemistry drive the search for less hazardous replacements.
Alternative Green Solvents:
Water: An ideal green solvent due to its non-toxicity, non-flammability, and abundance. jptcp.comreagent.co.uk Its use can be challenging for reactants with low aqueous solubility, but techniques like using surfactants or phase-transfer catalysts can overcome this.
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a much lower melting point than the individual components. DESs are attractive because they are often biodegradable, non-volatile, and non-flammable, and their properties can be tailored. mdpi.com They have been successfully used as both solvents and co-catalysts in various amination reactions. mdpi.com
Biomass-Derived Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone, derived from renewable resources, are considered greener alternatives to many petroleum-based solvents. bohrium.com
Solvent-Free Reactions: The ideal scenario is to conduct reactions without any solvent, which can sometimes be achieved using non-traditional activation methods like mechanochemistry or microwave irradiation. bohrium.com
Interactive Data Table: Comparison of Solvents for Amine Synthesis
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Organic Solvents | Toluene, Dichloromethane, DMF | High solubility for many organic compounds. | Often toxic, volatile, flammable, environmentally persistent. reagent.co.uk |
| Water | H₂O | Non-toxic, non-flammable, abundant, inexpensive. jptcp.com | Poor solubility for non-polar reactants; can be reactive. |
| Deep Eutectic Solvents (DESs) | Choline chloride:Glycerol (ChCl:Gly) | Low volatility, non-flammable, often biodegradable, tunable properties. mdpi.com | Higher viscosity can limit mass transfer. mdpi.com |
| Biomass-Derived Solvents | 2-MeTHF, γ-Valerolactone | Renewable source, often biodegradable, lower toxicity. bohrium.com | Can be more expensive than conventional solvents. |
Energy Efficiency in Synthetic Processes
For this compound, energy-intensive steps may include heating for extended periods to drive reactions to completion, distillation for solvent removal and purification, and drying of the final salt product. Additionally, the formation of the hydrochloride salt itself, while often straightforward, may involve processes that consume energy for solvent handling and product isolation. acs.orgnih.gov
Approaches to Improve Energy Efficiency:
Catalysis: Catalysts can lower the activation energy of a reaction, allowing it to proceed at a lower temperature and reducing heating requirements. mdpi.com
Process Intensification: Techniques like flow chemistry, where reactants are continuously pumped through a reactor, can offer better heat transfer and control, leading to faster reactions and reduced energy use compared to large batch reactors. jptcp.com
Thermodynamic Optimization: In processes like the purification of chloride salts, understanding the thermodynamics can help select reagents and conditions that are most effective at lower temperatures, saving energy. nih.govresearchgate.net
Utilization of Renewable Feedstocks
The seventh principle of green chemistry advocates for the use of renewable rather than depleting feedstocks whenever technically and economically practicable. nih.gov Traditionally, the carbon backbone of organic chemicals like this compound is derived from petrochemicals. A greener approach involves exploring pathways from biomass.
Lignocellulosic biomass, a major component of plant matter, can be broken down into platform chemicals like glucose, furfural, and levulinic acid. rsc.org These molecules can serve as starting points for a variety of valuable chemicals. For instance, levulinic acid could potentially be converted through a series of catalytic steps into a precursor for the five-carbon chain of 5-Chloropentylamine. Similarly, glycerol, a byproduct of biodiesel production, is an abundant renewable feedstock that can be transformed into other valuable chemicals. rsc.org
While direct, economically viable routes from biomass to this compound are still an area of active research, the development of biorefineries and catalytic conversion technologies is paving the way for a future where such specialty chemicals can be produced sustainably. rsc.orgrug.nl
Application of Catalysis in Sustainable Synthesis
Catalysis is a cornerstone of green chemistry, offering alternatives to stoichiometric reactions that generate large amounts of waste. nih.gov Catalysts increase reaction rates, often allow for milder reaction conditions, and can provide high selectivity, minimizing byproduct formation.
In the synthesis of amines, catalytic methods are particularly valuable. For a compound like 5-Chloropentylamine, catalytic reductive amination of a suitable aldehyde (e.g., 5-chloropentanal) or the amination of an alcohol (5-chloro-1-pentanol) are highly atom-economical routes.
Key Catalytic Strategies:
Metal-Based Catalysis: Transition metals like palladium, rhodium, and copper are effective catalysts for forming C-N bonds. nih.gov For example, palladium-on-carbon (Pd/C) is a common catalyst for hydrogenation reactions, such as reducing a nitrile or an imine to form the target amine. google.com
Hydrogen Borrowing: This elegant strategy allows alcohols to be used as alkylating agents for amines. A catalyst (often based on iridium or ruthenium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with an amine source (like ammonia) to form an imine. The borrowed hydrogen is then returned to reduce the imine to the final amine product, with water being the only byproduct. rug.nl
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions (ambient temperature and pressure, neutral pH). Imine reductases (IREDs) and transaminases are two classes of enzymes that can be used to produce chiral amines with very high enantiomeric excess, which is crucial in the pharmaceutical industry. mdpi.com
Exploration of Non-Traditional Activation Methods
Alternative energy sources can activate chemical reactions more efficiently than conventional heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.netdntb.gov.ua These methods align with green chemistry principles by improving energy efficiency and sometimes reducing the need for solvents or catalysts.
Examples of Non-Traditional Methods:
Ultrasound (Sonochemistry): The application of high-frequency ultrasound to a liquid medium creates, grows, and implodes microscopic bubbles in a process called acoustic cavitation. This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. d-nb.infoumb.edu Sonochemistry uses less energy than conventional heating and can often be performed at room temperature. d-nb.info
High Hydrostatic Pressure (HHP): Applying high pressure (up to several kilobars) can accelerate reactions that have a negative activation volume. HHP has been shown to be a highly efficient, solvent-free method for certain syntheses, achieving nearly quantitative yields in seconds for reactions that would otherwise take hours. umb.edu
The application of these methods to the synthesis of this compound could offer significant advantages, potentially enabling solvent-free conditions or reducing the energy required for key transformations.
Future Research Directions and Challenges
Development of Novel Synthetic Pathways with Enhanced Selectivity
Traditional methods for synthesizing alkylamines often face challenges with selectivity and the need for protecting group strategies. Future research should focus on developing more direct and selective pathways to 5-Chloropentylamine (B3054351) hydrochloride and its derivatives.
One promising avenue is the deconstructive functionalization of saturated nitrogen heterocycles . A reported method involving the cleavage of C(sp³)–C(sp³) bonds in unstrained cyclic amines, such as piperidine (B6355638), can yield acyclic haloamine products. researchgate.net This strategy, which can involve sequential bond cleavage and C(sp³)–halogen bond formation, could be adapted to produce 5-chloropentylamine from readily available cyclic precursors. researchgate.net
Another area of focus is the catalytic C-H functionalization of unmasked primary amines . Photocatalytic methods are emerging for the α-C-H alkylation of primary amines, which could be conceptually applied to build the carbon backbone of 5-chloropentylamine precursors with high atom economy. vapourtec.comresearchgate.net Furthermore, developing catalytic methods for the β-amino C-H functionalization of N-alkylamines could provide enantiomerically enriched derivatives, a significant challenge that remains to be fully addressed. nih.govacs.org
Multicomponent reactions offer a streamlined approach to complex molecules. A visible-light-mediated process that brings together primary amines, aldehydes, and alkyl iodides has been developed for α-branched secondary alkylamines. rsc.org Exploring similar multicomponent strategies could lead to a more convergent and efficient synthesis of the 5-chloropentylamine scaffold.
Exploration of New Catalytic Systems for Efficient Synthesis
The efficiency of synthesizing 5-Chloropentylamine hydrochloride can be significantly improved by discovering and implementing novel catalytic systems. The focus should be on catalysts that offer high selectivity, operate under mild conditions, and are cost-effective and sustainable.
Copper-based catalysts have shown great promise in the synthesis of alkylamines. Methods like the copper-catalyzed coupling of aliphatic amines with alkylboronic esters or the hydroamination of alkenes present viable strategies. chemrxiv.orgnih.govacs.org A notable development is a dual photocatalysis and copper catalysis system that efficiently produces alkylamines from alkyl carboxylic acids, which are stable, non-toxic, and readily available starting materials. sciencedaily.com This approach avoids the use of alkyl halides, which can be limited by availability and stability. sciencedaily.com
Photocatalysis , in general, offers a powerful tool for amine synthesis under mild conditions. rsc.org It enables the generation of radical intermediates that can participate in C-N bond formation with high functional group tolerance. sciencedaily.comnih.gov Research into new organic photocatalysts could lead to greener and more efficient oxidative coupling reactions relevant to the synthesis of 5-chloropentylamine precursors. rsc.org
Beyond precious metals, catalyst systems based on earth-abundant metals or even metal-free approaches are highly desirable. For instance, selective syntheses of mixed alkylamines have been achieved using Group IIA and IIIB metal acid phosphates, such as strontium hydrogen phosphate, which prevent product equilibration. taylorfrancis.com
| Catalytic System | Precursors | Key Advantages | Potential Application for 5-Chloropentylamine Synthesis |
| Copper/Photocatalysis | Alkyl Carboxylic Acids, Amines | Uses readily available, stable precursors; mild reaction conditions; high functional group tolerance. sciencedaily.com | Synthesis from 5-chloropentanoic acid, avoiding less stable alkyl halide intermediates. |
| Copper-Catalyzed Hydroamination | Terminal Alkenes | Highly selective anti-Markovnikov hydroamination; one-pot procedure. nih.govacs.org | Direct synthesis from 5-chloro-1-pentene. |
| Metal Acid Phosphates | Alcohols, Amines | High selectivity for unsymmetric amines; catalyst prevents product scrambling. taylorfrancis.com | Reaction of 5-chloro-1-pentanol (B147386) with ammonia (B1221849) to selectively form the primary amine. |
| Organic Photocatalysts | Amines | Metal-free; utilizes green oxidants (O2) and renewable energy (sunlight). rsc.org | Greener synthesis of imine precursors to 5-chloropentylamine via oxidative coupling. |
Advanced Computational Modeling for Reactivity and Mechanism Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting chemical reactivity. Applying these methods can accelerate the development of improved synthetic routes to this compound.
Future research should employ DFT studies to:
Investigate Reaction Mechanisms: Computational analysis can provide detailed insights into the pathways of amination reactions. For example, DFT has been used to clarify whether a C-H cleavage step proceeds via hydride transfer or hydrogen atom transfer, which is crucial for understanding and controlling site selectivity. acs.org It can also be used to understand the role of catalysts, such as boron trifluoride complexes, in direct reductive amination by identifying the active catalytic species and the rate-determining step. rsc.orgrsc.org
Predict Reactivity: By modeling the electronic structure of this compound, its reactivity as a synthetic intermediate can be predicted. This includes its susceptibility to nucleophilic substitution at the chlorinated carbon and its nucleophilicity at the amine group, aiding in the design of subsequent reactions.
Design Novel Catalysts: Computational screening can identify promising new catalyst structures for the synthesis of haloamines. By calculating transition state energies for different catalyst-substrate complexes, researchers can rationally design catalysts with higher activity and selectivity, reducing the need for extensive empirical screening. DFT calculations have been instrumental in understanding metal-free amination reactions, revealing how substituents on the aminating agent can lower activation energy barriers. acs.org
Integration of Green Chemistry Metrics in Process Design
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and improve sustainability. reachemchemicals.com The synthesis of this compound provides a valuable case for the application of green chemistry metrics to guide process optimization. acs.orgnih.gov
Key metrics that should be integrated into the design of synthetic routes include:
Process Mass Intensity (PMI): Defined as the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. acsgcipr.orgacsgcipr.org PMI offers a holistic view of process efficiency and waste generation. acs.org Future research should aim to design synthetic routes with significantly lower PMI values compared to traditional methods.
E-Factor (Environmental Factor): This metric calculates the mass ratio of waste produced to the desired product. sheldon.nl An ideal E-factor is zero. libretexts.org Excluding water, it accounts for byproducts, solvent losses, and unreacted starting materials. sheldon.nl Comparing the E-Factors of different synthetic pathways can provide a clear indication of their relative environmental impact. mdpi.com
Atom Economy: This metric evaluates how efficiently the atoms from the reactants are incorporated into the final product. Designing reactions with high atom economy, such as addition reactions, is a core principle of green chemistry.
The table below illustrates how these metrics could be used to evaluate a hypothetical synthesis.
| Metric | Formula | Ideal Value | Implication for 5-Chloropentylamine Synthesis |
| Process Mass Intensity (PMI) | Total Mass In (kg) / Product Mass (kg) | 1 | A lower PMI indicates less waste and higher efficiency. Synthetic routes should be optimized to minimize solvent use and process aids. acsgcipr.org |
| E-Factor | Total Waste (kg) / Product Mass (kg) | 0 | A lower E-factor signifies a cleaner process. This encourages the use of catalytic rather than stoichiometric reagents. sheldon.nllibretexts.org |
| Reaction Mass Efficiency (RME) | (Mass of Product / Total Mass of Reactants) x 100% | 100% | RME provides a more realistic measure of reaction efficiency than chemical yield alone by considering reactant stoichiometry. walisongo.ac.id |
By prospectively applying these metrics, chemists can develop manufacturing processes for this compound that are not only chemically efficient but also environmentally and economically sustainable. worldpharmatoday.commdpi.com
Discovery of Underexplored Applications as Versatile Synthetic Intermediates
The true potential of this compound lies in its utility as a bifunctional building block. Its primary amine and alkyl chloride functionalities allow for a wide range of subsequent transformations, many of which remain underexplored. The resulting acyclic haloamines from various synthetic methods possess enormous potential for use in late-stage total synthesis and peptide modification.
A significant area for future exploration is the synthesis of N-heterocycles . The intramolecular cyclization of 5-chloropentylamine can readily form piperidine, a common scaffold in pharmaceuticals. Furthermore, it can serve as a key intermediate in multi-step syntheses of more complex heterocyclic systems. For example, it can be used in reactions with other bifunctional molecules to construct larger rings like diazepanes or as a precursor in annulation reactions to build fused heterocyclic systems. organic-chemistry.orgorganic-chemistry.org
This compound is also a valuable precursor for creating libraries of substituted diamines and polyamines . The chloride can be displaced by various nitrogen nucleophiles, while the primary amine can be functionalized through acylation, alkylation, or reductive amination. This dual reactivity makes it an ideal starting material for generating diverse molecular structures for screening in drug discovery programs. The development of efficient methods to synthesize complex N-heterocycles, such as piperazines, from simple starting materials highlights the demand for versatile building blocks like 5-chloropentylamine. nih.gov
Q & A
Q. What are the optimal synthetic routes for 5-chloropentylamine hydrochloride, and how can purity be validated?
The synthesis of this compound typically involves nucleophilic substitution of 5-chloropentanol with ammonia under acidic conditions, followed by HCl neutralization. Key steps include:
- Reagent selection : Use anhydrous HCl to avoid hydrolysis byproducts .
- Purification : Crystallization in ethanol/ether mixtures enhances purity, monitored by TLC (Rf ~0.3 in ethyl acetate/hexane, 1:2) .
- Validation : Confirm identity via FT-IR (N-H stretch at 3300 cm⁻¹, C-Cl at 650 cm⁻¹) and ¹H NMR (δ 1.6–1.8 ppm for CH₂Cl, δ 2.8–3.2 ppm for NH₃⁺) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste disposal : Neutralize residual HCl with sodium bicarbonate before disposing in approved hazardous waste containers .
- First aid : For skin exposure, rinse with water for 15+ minutes; seek medical attention if irritation persists .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Parameters : Test degradation kinetics at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (accelerated).
- Analytical methods : Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and quantify degradation products (e.g., pentylamine) .
- Documentation : Record batch-specific storage stability in supplementary materials for reproducibility .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?
- Root cause analysis : Variations may arise from solvent polarity (D₂O vs. CDCl₃) or residual moisture. Dry samples over molecular sieves and standardize solvent systems .
- Orthogonal validation : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 152.05 .
- Collaborative verification : Compare data with published spectra in repositories like PubChem or EPA DSSTox .
Q. What strategies elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?
- Kinetic studies : Track reaction progress via in-situ IR to detect intermediates (e.g., alkylammonium complexes) .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate transition states and activation energies for Cl⁻ displacement .
- Isotopic labeling : Introduce ¹⁵N-ammonia to trace amine group incorporation via NMR .
Q. How can researchers address discrepancies in reported bioactivity data for derivatives of this compound?
- Meta-analysis : Aggregate data from peer-reviewed studies (exclude non-peer-reviewed sources like patents) and apply statistical weighting .
- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Dose-response curves : Use Hill equation modeling to differentiate true activity from assay noise .
Methodological Considerations
Q. What are best practices for reporting synthetic yields and reproducibility?
- Detailed protocols : Include exact molar ratios, reaction times, and purification steps in supplementary files .
- Batch documentation : Provide certificates of analysis (CoA) with lot-specific purity and impurity profiles .
- Negative results : Report failed attempts (e.g., alternative solvents or catalysts) to guide future optimization .
Q. How should researchers optimize chromatographic separation for this compound and its analogs?
- Column selection : Use hydrophilic interaction liquid chromatography (HILIC) for polar amines .
- Mobile phase : Adjust pH with 0.1% formic acid to enhance peak symmetry and reduce tailing .
- Detection : Pair UV (210 nm) with charged aerosol detection (CAD) for low-UV-absorbing impurities .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in aqueous vs. organic solvents?
- Controlled experiments : Measure solubility in triplicate using gravimetric methods under standardized temperatures .
- Solvent polarity index : Correlate results with Hansen solubility parameters to identify outliers .
- Peer review : Submit raw data to open-access repositories (e.g., Zenodo) for independent validation .
Q. What frameworks guide ethical reporting of hazardous byproducts in synthesis?
- Regulatory alignment : Follow OECD guidelines for identifying genotoxic impurities (e.g., alkyl chlorides) .
- Transparency : Disclose all byproducts ≥0.1% concentration in publications, even if commercially sensitive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
